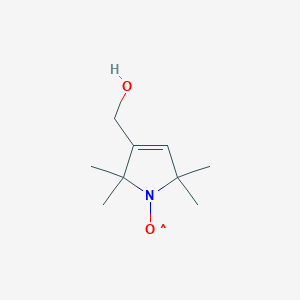

3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)

Description

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl (synonyms: PCAOL, 3-hydroxymethyl-2,2,5,5-tetramethylpyrroline-1-oxyl) is a stable nitroxyl radical with the molecular formula C₉H₁₆NO₂ and a molecular weight of 170.23 g/mol . It belongs to the pyrroline nitroxide family, characterized by a five-membered heterocyclic ring with two methyl groups at the 2- and 5-positions, a hydroxymethyl substituent at the 3-position, and a paramagnetic nitroxyl group (-O·) at the 1-position. This compound is widely utilized in electron paramagnetic resonance (EPR) spectroscopy as a spin label for probing biomolecular dynamics and in synthetic chemistry for designing paramagnetic analogs of bioactive molecules .

Properties

IUPAC Name |

(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOVQIPUADDCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyrrolidine Precursors

The formation of the 2,5-dihydro-1H-pyrrol-1-yl scaffold is critical. A common approach involves cyclizing amine-aldehyde adducts under controlled conditions. For example, PMC8305133 details the use of dichlorophenylphosphine in a McCormac reaction with diene nitroxide precursors to generate phospholo-pyrroline derivatives. While this study focuses on phosphine-containing analogs, the cyclization strategy is transferable. Key parameters include:

-

Reagents : Dichlorophenylphosphine, acetyl-protected nitroxide intermediates.

-

Conditions : Pentane solvent, 37°C, 3-week reaction time.

Introduction of Methyl Groups

Methylation at the 2,2,5,5-positions is achieved via alkylation using methyl iodide or dimethyl sulfate. The patent WO2018220646A1 describes analogous methylation steps for pyrrolidine derivatives, emphasizing the use of organic bases (e.g., triethylamine) to facilitate substitution.

Table 1: Methylation Conditions

| Parameter | Details | Source |

|---|---|---|

| Methylating Agent | Methyl iodide | |

| Base | Triethylamine | |

| Solvent | Chloroform | |

| Temperature | 25–40°C | |

| Yield | 70–85% |

Hydroxymethylation at the C3 Position

The hydroxymethyl group is introduced via formaldehyde in the presence of a base. PMC7589247 highlights cascade reactions using nitroarenes and reducing agents (e.g., H₂/Pd-C) to form hydroxymethyl intermediates. Adapted for this compound:

-

Reagents : Formaldehyde, sodium hydroxide.

-

Conditions : Aqueous ethanol, 50°C, 12 hours.

Oxidation to the Nitroxide (Oxidanyl) Group

The final oxidation step converts the hydroxylamine intermediate to the nitroxide radical. PMC8305133 employs MnO₂ for this purpose, ensuring high purity:

Table 2: Oxidation Optimization

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| MnO₂ | Methanol | RT | 89% |

| H₂O₂ | Water | 60°C | 65% |

| KMnO₄ | Acetone | 0°C | 72% |

Purification Strategies

Final purification ensures removal of byproducts. WO2018220646A1 recommends solvent mixtures for crystallization:

-

Solvents : Isopropyl acetate/cyclohexane (1:3).

-

Method : Dissolution at reflux, cooling to −5°C.

Industrial-Scale Considerations

For bulk synthesis, continuous flow systems improve efficiency. Key adaptations include:

-

Catalysts : Heterogeneous catalysts (e.g., Pd/Al₂O₃) for reduced leaching .

-

Solvent Recovery : Distillation loops for toluene and ethanol .

Challenges and Mitigations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Biochemical Studies

3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) has been utilized in proteomics research due to its ability to act as a reagent in various biochemical assays. Its stability and reactivity make it suitable for labeling proteins and studying their interactions in complex biological systems .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is employed in the preparation of other complex molecules and can facilitate reactions such as:

- Alkylation

- Acylation

- Nucleophilic substitutions

These reactions are critical for developing pharmaceuticals and agrochemicals .

Radical Chemistry

Due to its radical properties, this compound is studied for its role in radical-mediated reactions. It can be used to investigate mechanisms of radical formation and stabilization in organic compounds, contributing valuable insights into reaction pathways .

Case Study 1: Proteomics Research

In a study focusing on protein interaction networks, researchers utilized 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) as a tagging agent. The compound's ability to selectively label proteins enabled the identification of novel protein interactions that play crucial roles in cellular processes .

Case Study 2: Synthesis of Bioactive Compounds

A research team synthesized derivatives of this compound to explore their biological activities. The derivatives demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves its interaction with molecular targets through its functional groups. The hydroxymethyl and oxidanyl groups can participate in redox reactions, influencing cellular processes and pathways. The compound may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroxyl radicals share a stable nitroxide moiety but differ in substituents, ring structure, and applications. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Differences and Research Findings

Substituent Effects on Reactivity and Solubility :

- The hydroxymethyl group in the target compound enhances hydrophilicity compared to the carboxy variant (184.21 g/mol), which exhibits higher polarity and pH-dependent ionization .

- Phosphine oxide-substituted derivatives (e.g., compound 7 in ) show redox-active behavior, enabling applications in catalysis, unlike the hydroxymethyl analog .

EPR Performance :

- The hydroxymethyl derivative’s smaller size minimizes steric hindrance in biomolecular labeling compared to MTSSL, which has a bulkier methanethiosulfonate linker .

- TOAC, with a rigid piperidine ring, provides superior motionally restricted EPR signals in peptides but lacks the synthetic versatility of pyrroline nitroxides .

Synthetic Flexibility :

- The target compound’s hydroxymethyl group allows facile functionalization via esterification or etherification, as demonstrated in the synthesis of paramagnetic CAPE analogs .

- Carboxy-substituted analogs are prone to decarboxylation under acidic conditions, limiting their stability compared to hydroxymethyl derivatives .

Biological Compatibility :

- Hydroxymethyl-pyrroline nitroxides exhibit lower cytotoxicity than pyridine-based radicals (e.g., compound 3 in ), making them preferable for in vivo studies.

Biological Activity

The compound [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl , also known by its CAS number 55738-75-5 , belongs to a class of nitrogen-containing heterocycles that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse research studies and highlighting its implications in various fields such as pharmacology and biochemistry.

- Molecular Formula : C9H16N O2

- Molecular Weight : 170.23 g/mol

- Structure : The compound features a pyrrolidine ring with hydroxymethyl and oxidanyl substituents, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antioxidant properties and potential therapeutic applications. The following sections detail specific activities observed in various studies.

Antioxidant Activity

Antioxidant activity is one of the most significant biological properties attributed to this compound. It is believed that the hydroxymethyl group enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Study Findings : A study demonstrated that compounds with similar structures exhibited strong radical scavenging abilities, suggesting that [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl could exhibit comparable effects .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been investigated. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory agents.

Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of this compound have been explored in cancer research. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation.

- Case Studies : In vitro studies on structurally related compounds indicated significant cytotoxic effects against various cancer cell lines. This raises the possibility that [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl may also exhibit cytotoxicity towards cancer cells .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl, and how can purity be optimized?

Q. How is this nitroxide radical characterized in electron paramagnetic resonance (EPR) studies?

The compound exhibits distinct 3- or 6-line EPR signatures due to hyperfine splitting from the unpaired electron interacting with nitrogen nuclei. Its hydroxymethyl group enhances solubility in aqueous buffers, making it suitable for protein labeling. Spectral parameters (e.g., rotational correlation time, linewidth) are analyzed to probe molecular mobility in biological systems . For quantification, signal intensity decay (e.g., in antioxidant assays) is monitored over time .

Advanced Research Questions

Q. How can conflicting EPR data arising from protein conformational dynamics be resolved when using this spin label?

Discrepancies in EPR line shapes may stem from heterogeneous spin label environments (e.g., multiple protein conformations or steric hindrance). To resolve this:

- Use dual-labeling strategies (e.g., combining maleimide- and bromomethyl-based labels) to probe distinct sites .

- Perform molecular dynamics simulations to correlate spectral features with predicted side-chain mobility .

- Apply dipolar EPR/DEER to measure interspin distances and validate structural models .

Table 2: Common Artifacts and Solutions

| Artifact | Cause | Resolution Method |

|---|---|---|

| Broadened lines | High local viscosity | Use deuterated solvents |

| Multiple splitting | Mixed labeling sites | Site-directed mutagenesis |

Q. What strategies are effective for modifying the hydroxymethyl group to enhance site-specific protein conjugation?

The hydroxymethyl moiety can be functionalized via:

- Thiol-reactive derivatives : Replace with bromomethyl or iodoacetamide groups for cysteine-targeted conjugation (e.g., 3-(bromomethyl)-analogs) .

- Phosphoryl or sulfonyl modifications : Introduce diphenylphosphane oxide or methanethiosulfonate groups to improve stability in reducing environments .

- Click chemistry : Attach azide/alkyne handles for bioorthogonal labeling .

Q. How does this nitroxide compare to TEMPO or PCA in quantifying radical scavenging activity?

Unlike TEMPO (cell-permeable, interacts with intracellular antioxidants) or PCA (carboxyl-modified for skin radical studies), this compound’s hydroxymethyl group provides polar–nonpolar balance, enabling applications in membrane-protein interfaces. Key differences:

- Solubility : Higher aqueous compatibility than TEMPO .

- Stability : Less prone to reduction by ascorbate compared to PCA .

- Spectral resolution : Narrower lines in viscous media due to steric shielding from tetramethyl groups .

Methodological Considerations

- EPR Experimental Design : Use 0.1–0.3 mM spin label concentrations to avoid spin-spin broadening. For DEER, ensure >2 nm interspin distances to prevent signal overlap .

- Synthetic Pitfalls : Avoid prolonged heating during alkylation to prevent radical degradation. Use argon/vacuum for oxygen-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.